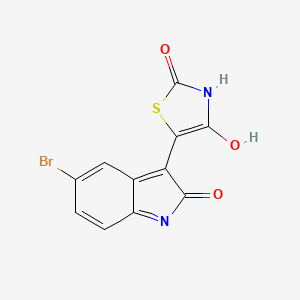

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC8836714

Molecular Formula: C11H5BrN2O3S

Molecular Weight: 325.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H5BrN2O3S |

|---|---|

| Molecular Weight | 325.14 g/mol |

| IUPAC Name | 5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one |

| Standard InChI | InChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17) |

| Standard InChI Key | MMOYVCMCCUXSSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=O)S3)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one, with a canonical SMILES string of C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=O)S3)O. Its planar structure arises from the conjugation between the indole and thiazolidine rings, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the thiazolidine carbonyl. The bromine atom at the 5-position of the indole ring enhances electrophilicity, potentially improving binding to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅BrN₂O₃S |

| Molecular Weight | 325.14 g/mol |

| IUPAC Name | 5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one |

| Standard InChI | InChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17) |

| PubChem CID | 1565894 |

Synthesis and Structural Modification

Structural Derivatives

Modifications to the thiazolidine or indole rings alter bioactivity:

-

Thiazolidine Substitution: Replacing the 4-hydroxy group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity .

-

Indole Halogenation: Bromine at the 5-position improves membrane permeability and target binding, as seen in 5,5-diphenylimidazolidine-2,4-dione derivatives .

Biological Activities and Mechanisms

Antimicrobial Activity

5-Bromoisatin-based pyrimidine derivatives exhibited MIC values of 1.56–12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of this compound would feature:

-

C=O Stretches: ~1700 cm⁻¹ (thiazolidine-2,4-dione) and ~1680 cm⁻¹ (indole-2-one).

-

N-H Bend: ~1550 cm⁻¹ from the indole NH group.

Nuclear Magnetic Resonance

-

¹H NMR: A singlet at δ 10.2–10.5 ppm (indole NH), doublets for aromatic protons (δ 6.8–7.5 ppm), and a broad peak at δ 12.1 ppm (thiazolidine hydroxyl).

-

¹³C NMR: Carbonyl carbons at δ 170–175 ppm, aromatic carbons at δ 110–140 ppm, and the brominated carbon at δ 120 ppm.

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity of Selected Isatin-Thiazolidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume